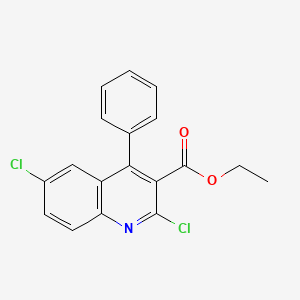
2-(3-methoxy-5-methylphenyl)acetic acid
描述
2-(3-methoxy-5-methylphenyl)acetic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group (-OCH₃) attached to the meta position of the tolyl group, which is further connected to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxy-5-methylphenyl)acetic acid typically involves the reaction of 5-methoxy-m-tolyl derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme can be represented as follows:
[ \text{5-Methoxy-m-tolyl derivative} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like sulfuric acid or Lewis acids can enhance the reaction rate and yield.
化学反应分析
Types of Reactions:
Oxidation: 2-(3-methoxy-5-methylphenyl)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: 2-(3-methoxy-5-methylphenyl)acetic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives with potential biological activities.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.
作用机制
The mechanism by which 2-(3-methoxy-5-methylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the methoxy group can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
- ACETIC ACID, 4-METHOXY-m-TOLYL-
- ACETIC ACID, 3-METHOXY-m-TOLYL-
- ACETIC ACID, 2-METHOXY-m-TOLYL-
Comparison: 2-(3-methoxy-5-methylphenyl)acetic acid is unique due to the position of the methoxy group on the aromatic ring. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 5-methoxy derivative may exhibit different steric and electronic effects compared to the 2-, 3-, or 4-methoxy derivatives, leading to variations in their reactivity and interactions with other molecules.
属性
CAS 编号 |
51028-96-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(3-methoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-8(6-10(11)12)5-9(4-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI 键 |
PBXBJFPJMJLSKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8800273.png)
![ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE](/img/structure/B8800283.png)
![1h-Naphth[2,3-d]imidazole-4,9-dione, 1,2-dimethyl-](/img/structure/B8800291.png)
